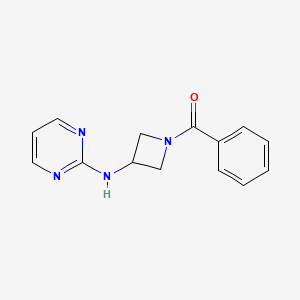

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine

Description

N-(1-Benzoylazetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core linked to a benzoyl-substituted azetidine ring via an amine group. Pyrimidine derivatives are widely studied for their pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name |

phenyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-8,12H,9-10H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVSYNJNGKGRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-amino acids, under acidic or basic conditions.

Benzoylation: The azetidine ring is then benzoylated using benzoyl chloride in the presence of a base like triethylamine to form the benzoylazetidine intermediate.

Pyrimidine Ring Formation: The final step involves the reaction of the benzoylazetidine intermediate with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., solvent, temperature, catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve inhibition or activation of the target, leading to therapeutic effects. The molecular pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Features :

- Pyrimidin-2-amine : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, functionalized with an amine group at position 2.

- Azetidine Substitution : The 3-position of the azetidine ring is modified with a benzoyl group (C₆H₅CO-), which introduces steric bulk and electronic effects.

Similar methodologies involving chloro- or bromo-substituted intermediates are common in pyrimidine derivatization .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine with structurally related pyrimidin-2-amine derivatives:

Key Observations :

- Steric Effects : The benzoyl-azetidine group in the target compound provides moderate steric bulk compared to T130’s bulky diphenylmethyl group .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce nucleophilicity at the pyrimidine ring compared to the benzoyl group’s mixed electronic profile.

Biological Activity

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.

1. Structure and Synthesis

This compound features a pyrimidine core substituted with a benzoylazetidine moiety. The synthesis typically involves multi-step reactions that can include nucleophilic substitutions and cyclization processes. For instance, the synthesis may begin with the formation of the azetidine ring followed by the introduction of the pyrimidine structure through condensation reactions.

2. Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor . Below are key findings from recent research:

2.1 Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of antimicrobial activity against a range of pathogens. The compound's structure allows for interactions with bacterial enzymes, which can inhibit their growth. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics .

2.2 Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism may involve the inhibition of specific kinases involved in tumor growth and proliferation. In vitro studies have reported IC50 values indicating effective concentration ranges for inhibiting cell viability .

3. Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. Key observations include:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position of the pyrimidine ring | Enhances binding affinity to target enzymes |

| Variation in benzoyl group | Alters cytotoxicity profiles against cancer cells |

| Presence of electron-withdrawing/donating groups | Modifies overall potency and selectivity |

These modifications can lead to improved therapeutic profiles and reduced side effects, making them valuable in drug design .

4.1 Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound derivatives found that certain analogs exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The most active compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for further development .

4.2 Case Study: Anticancer Activity

In another investigation, derivatives were screened for anticancer activity using MTT assays against various cancer cell lines. One derivative demonstrated an IC50 value of 0.98 µM against A549 cells, suggesting potent antitumor activity. Mechanistic studies indicated that this compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

5. Conclusion

This compound shows promising biological activities across multiple therapeutic areas, particularly as an antimicrobial and anticancer agent. Ongoing research into its SAR will likely yield more effective derivatives with enhanced selectivity and reduced toxicity profiles.

Further studies are warranted to explore its full therapeutic potential and to establish comprehensive in vivo efficacy profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediate azetidine derivatives can react with activated pyrimidine precursors under anhydrous conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd-based systems for regioselective arylation, as demonstrated for analogous pyrimidin-2-amine cores ). Purification via column chromatography or HPLC ensures high yield (e.g., 81–85% yields reported for related compounds ).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR to verify substituent positions and purity (e.g., azide stretches at ~2100 cm in IR ).

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement ) resolves bond angles and stereochemistry, as shown for structurally similar triazolopyrimidines (monoclinic P2/n space group, β = 113.2° ).

- Mass Spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity (e.g., kinase inhibition)?

- Methodological Answer :

- Core Modifications : Introduce substituents at the pyrimidine 4-position (e.g., triazoles or thiazoles) to improve steric and electronic interactions, as seen in CDK4 inhibitors (IC values: 8.50–62.04 nM ).

- Biological Assays : Use kinase profiling panels (e.g., Mnk2 inhibition assays ) and cellular models (e.g., MV4-11 leukemia cells ) to evaluate potency.

- Data Correlation : Apply multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with IC values.

Q. What experimental strategies mitigate discrepancies in biological activity data across assays?

- Methodological Answer :

- Standardization : Use consistent cell lines (e.g., AML models ) and assay conditions (e.g., serum stability tests ).

- Orthogonal Validation : Cross-verify with Western blotting (e.g., phosphorylated eIF4E levels ) or apoptosis markers (e.g., PARP cleavage ).

- Statistical Rigor : Apply ANOVA or t-tests to assess significance (p < 0.05) and account for batch effects.

Q. How can computational approaches predict the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., Mnk2 or CDK4 ).

- MD Simulations : Perform 100-ns trajectories (AMBER/CHARMM) to assess binding stability.

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, as applied to analogous pyrimidine derivatives .

Q. What considerations are critical for designing in vivo pharmacokinetic (PK) studies?

- Methodological Answer :

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility (logP optimization ).

- Dosing Routes : Compare oral vs. intravenous administration (e.g., 7k compound: 60% oral bioavailability ).

- Metabolic Analysis : LC-MS/MS monitors plasma concentrations and metabolites (e.g., cytochrome P450 stability ).

Data Contradictions and Resolution

Q. How should researchers address conflicting data on regioselectivity in pyrimidine functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.